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molecular formula C10H15NO B1603461 1-(3-Methoxyphenyl)propan-1-amine CAS No. 473732-60-4

1-(3-Methoxyphenyl)propan-1-amine

Cat. No. B1603461
M. Wt: 165.23 g/mol
InChI Key: YKOYYTCNJPJMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090651B2

Procedure details

A flame-dried 250 mL R.B. flask equipped with a reflux condenser was charged, under argon, with 3-methoxybenzonitrile (2 g, 15 mmol) and dry THF (33.5 mL). Ethylmagnesium bromide (1 M) in THF (16.5 mL, 16.5 mmol) was then added followed by copper (I) bromide (43 mg, 0.3 mmol). The reaction mixture was refluxed for 30 min and then cool down to 0° C. before MeOH (0.61 mL, 15 mmol) was added. The reaction mixture was stirred for 10 min before LAH (1M) in THF (30 mL, 30 mmol) was added and stirred for 60 min at room temp. The reaction was quenched with an aqueous 2M solution of Rochelles' salts (200 mL), stirred for 60 min at room temperature, extracted with diethyl ether (4×30 mL), the organic extracts dried, filtered and concentrated to give the product (2.37 g, 96%) which was sufficiently pure for the next step. 1H NMR (400 MHz, methanol-d4) δ: 0.85 (t, 3H, J=7.4 Hz), 1.68-1.77 (m, 2H), 3.70 (dd, 1H, J=6.6 Hz), 3.81 (s, 3H), 6.81 (d, 1H, J=8.2 Hz), 6.90 (d, 1H, J=8.0 Hz), 6.91 (s, 1H), 7.24 (t, 1H, J=7.8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
33.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
43 mg
Type
catalyst
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH2:11]([Mg]Br)[CH3:12].CO.[H-].[H-].[H-].[H-].[Li+].[Al+3]>[Cu]Br.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([NH2:7])[CH2:11][CH3:12])[CH:8]=[CH:9][CH:10]=1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1
Name
Quantity
33.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
16.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.61 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
copper (I) bromide
Quantity
43 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 60 min at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with an aqueous 2M solution of Rochelles' salts (200 mL)
STIRRING
Type
STIRRING
Details
stirred for 60 min at room temperature
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×30 mL)
CUSTOM
Type
CUSTOM
Details
the organic extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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